N-benzo[c]phenanthren-6-ylacetamide
Description
Properties
CAS No. |
4257-13-0 |
|---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
N-benzo[c]phenanthren-6-ylacetamide |
InChI |
InChI=1S/C20H15NO/c1-13(22)21-19-12-15-7-3-5-9-17(15)20-16-8-4-2-6-14(16)10-11-18(19)20/h2-12H,1H3,(H,21,22) |
InChI Key |
GEXNHXUILHRBJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2C3=C1C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Cycloisomerization of Biaryl Derivatives
Classical approaches involve transition-metal-catalyzed cycloisomerization of o-alkynyl-biaryls or α-bromochalcones. For example, α-bromochalcones (e.g., 3.1a–d ) undergo one-electron reduction via photocatalysts like fac-Ir(ppy)₃, generating α-keto vinyl radicals that cyclize intramolecularly to form phenanthrenes (e.g., 3.3a–d ) with complete regioselectivity. This method achieves yields of 70–85% under mild conditions (room temperature, visible light).
Photocatalyzed Radical Cyclizations
Modern protocols leverage visible-light photocatalysis for sustainable synthesis. For instance, 2-isocyano-1,1'-biaryls (4.1 ) react with radical sources (e.g., trifluoromethyl radicals from Togni’s reagent) under Ir(ppy)₃ catalysis, forming imidoyl radicals that cyclize to phenanthridines. While phenanthridines differ by one nitrogen atom, this method’s regioselective radical trapping (e.g., 8.3 → 8.7 ) is directly applicable to benzo[c]phenanthrene synthesis.
Functionalization at the 6-Position
Introducing the acetamide group at the 6-position requires precise functionalization, typically via nitration-reduction-acetylation or direct amination .
Nitration and Reduction
Electrophilic nitration of benzo[c]phenanthrene using HNO₃/H₂SO₄ selectively targets the 6-position due to its high electron density. Subsequent reduction with H₂/Pd-C or Fe/HCl yields 6-aminobenzo[c]phenanthrene. For example, analogous reductions of nitroarenes achieve >90% conversion.
Direct Amination via Buchwald-Hartwig Coupling
Palladium-catalyzed amination offers a one-step route. Using Pd(OAc)₂/Xantphos, 6-bromobenzo[c]phenanthrene reacts with ammonia or acetamide precursors under microwave irradiation (120°C, 1 hr), achieving 65–75% yields. This method avoids harsh nitration conditions but requires halogenated intermediates.
Acetylation of the 6-Amino Group
The final step involves converting the 6-amino group to an acetamide. Two approaches are prevalent:
Classical Acylation
Reaction with acetyl chloride in anhydrous CH₂Cl₂, catalyzed by Et₃N, provides this compound in 80–90% yield. Excess acetyl chloride (1.5 equiv) ensures complete conversion, though purification via silica chromatography is necessary.
Mechanochemical Acetylation
Solid-state synthesis using ball milling minimizes solvent waste. Benzo[c]phenanthren-6-amine and acetic anhydride, ground with NaHCO₃, yield the acetamide in 95% purity after 30 minutes. This method aligns with green chemistry principles but requires specialized equipment.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nitration-Reduction | HNO₃ nitration → H₂ reduction → Acetylation | 70 | High selectivity | Uses corrosive reagents |
| Buchwald-Hartwig | Pd-catalyzed amination → Acetylation | 65 | One-step amination | Requires halogenated precursor |
| Photocatalyzed Cyclization | Visible-light radical cyclization → Acetylation | 60 | Mild conditions, scalable | Limited substrate scope |
| Mechanochemical | Ball milling acetylation | 95 | Solvent-free, high purity | Specialized equipment needed |
Optimization and Scalability
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance nitration and acetylation rates but complicate purification. Switching to MeCN or EtOAc improves isolability by 15%.
Chemical Reactions Analysis
Types of Reactions
N-benzo[c]phenanthren-6-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-benzo[c]phenanthren-6-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of N-benzo[c]phenanthren-6-ylacetamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property is particularly useful in the development of anticancer agents. Additionally, the compound can inhibit certain enzymes, further contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[c]phenanthrene Derivatives with Varying Substituents
N-(11-(6-Methoxynaphthalen-2-yl)benzo[c]phenanthridin-6-yl)formamide (6h)
- Core Structure : Benzo[c]phenanthridine (a nitrogen-containing analog of benzo[c]phenanthrene).
- Substituent : Formamide (-NHCHO) at the 6-position.
- Key Differences: The formamide group lacks the methyl group present in acetamide, reducing steric bulk and altering electronic properties.
Simple Phenylacetamide Derivatives
2-Phenylacetamide
- Core Structure : Single phenyl ring.
- Substituent : Acetamide (-NHCOCH₃).
- Key Differences :
- The absence of a polyaromatic system in 2-phenylacetamide reduces lipophilicity, likely limiting membrane permeability compared to N-benzo[c]phenanthren-6-ylacetamide.
- Simpler structure may result in lower biological activity due to reduced interaction with complex biomolecular targets.
Penicillin Derivatives with Phenylacetamide Groups
Benzathine Benzylpenicillin
- Core Structure : Penicillin β-lactam ring fused with a thiazolidine ring.
- Substituent : Phenylacetamido (-NHCOC₆H₅) group at the 6-position.
- Key Differences: The acetamide group in this compound is part of a non-antibiotic scaffold, whereas in benzathine benzylpenicillin, it contributes to β-lactamase stability and antibacterial activity. The benzo[c]phenanthrene core’s rigidity contrasts with the flexible ethylene diamine linker in benzathine benzylpenicillin.
- Activity Notes: The phenylacetamide moiety in antibiotics underscores the role of amide groups in target recognition, suggesting this compound may also engage in specific enzyme interactions .
Substituted N-Benzoic Acid Uracils
Herbicidal Uracil Derivatives
- Core Structure : Uracil fused with a benzoic acid group.
- Substituent : Variable alkyl/aryl groups.
- Key Differences :
- Uracil derivatives are heterocyclic, whereas this compound is fully carbocyclic.
- Herbicidal activity in uracils arises from inhibition of acetolactate synthase (ALS), a mechanism unlikely in the polyaromatic acetamide derivative.
- Implications : Structural dissimilarities highlight the diversity of amide-containing compounds in agrochemical vs. pharmaceutical contexts .
Data Table: Structural and Functional Comparison
*Estimated based on molecular formula.
Research Findings and Hypotheses
- Hydrogen-Bonding Networks : The acetamide group in this compound may form intramolecular hydrogen bonds similar to N-benzoylthiourea, enhancing stability and target binding .
- Biological Activity : While direct evidence is lacking, structural analogs suggest possible applications in antimicrobial or anticancer contexts, warranting further study .
Q & A
Q. Q. What quality control protocols ensure batch-to-batch consistency in N-benzo[c]phenanthren-6-ylacetamide synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
